molecular formula C32H40F3N5O9S2 B2728069 Dpdpe tfa CAS No. 172888-59-4

Dpdpe tfa

Cat. No.: B2728069
CAS No.: 172888-59-4
M. Wt: 759.8 g/mol
InChI Key: LUVILUYVBUMMRG-JZHXPYGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DPDPE TFA involves the formation of a cyclic peptide through the incorporation of D-penicillamine residues at positions 2 and 5, which form a disulfide bridge. The general synthetic route includes:

    Peptide Synthesis: The linear peptide chain is synthesized using solid-phase peptide synthesis (SPPS) techniques.

    Cyclization: The linear peptide is cyclized by forming a disulfide bond between the D-penicillamine residues.

    Purification: The cyclic peptide is purified using high-performance liquid chromatography (HPLC).

    Trifluoroacetate Formation: The peptide is treated with trifluoroacetic acid to form the trifluoroacetate salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers for SPPS, large-scale cyclization reactors, and industrial HPLC systems for purification. The final product is obtained as a trifluoroacetate salt to enhance its stability and solubility .

Chemical Reactions Analysis

Types of Reactions

DPDPE TFA undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

DPDPE TFA is extensively used in scientific research due to its selective agonist activity at the delta-opioid receptor. Some key applications include:

Mechanism of Action

DPDPE TFA exerts its effects by selectively binding to and activating delta-opioid receptors. This activation leads to the inhibition of adenylate cyclase, reducing the production of cyclic AMP (cAMP). The downstream effects include the modulation of ion channels, leading to decreased neuronal excitability and reduced pain perception. The molecular targets and pathways involved include G-protein coupled receptor signaling and the inhibition of neurotransmitter release .

Comparison with Similar Compounds

Similar Compounds

    [D-Ala2, D-Leu5]-enkephalin (DADLE): Another delta-opioid receptor agonist with similar antinociceptive properties.

    [D-Ala2, N-MePhe4, Gly-ol]-enkephalin (DAMGO): A selective mu-opioid receptor agonist used for comparison in receptor studies.

    [D-Pen2, L-Pen5]-enkephalin (DPLPE): A structural analog with different stereochemistry at position 5.

Uniqueness

DPDPE TFA is unique due to its high selectivity for the delta-opioid receptor and its potent antinociceptive effects. Its cyclic structure with a disulfide bridge provides enhanced stability and receptor binding affinity compared to linear peptides .

Biological Activity

Introduction

DPDPE (d-Pen2, d-Pen5 enkephalin) is a synthetic peptide that acts as a highly selective agonist for the δ-opioid receptor (DOR). Its structural modifications and biological activities have been extensively studied, revealing its potential therapeutic applications, particularly in pain management and neuroprotection. This article delves into the biological activity of DPDPE TFA (trifluoroacetic acid salt), focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

DPDPE is characterized by the following chemical structure:

  • Chemical Formula : C₁₃H₁₈N₄O₃S
  • Molecular Weight : 302.37 g/mol
  • Structure : The peptide consists of two d-penicillamine residues flanking a phenylalanine, which is crucial for its binding affinity to opioid receptors.

The trifluoroacetic acid (TFA) salt form enhances the solubility and stability of DPDPE, making it suitable for various experimental applications.

DPDPE primarily interacts with the δ-opioid receptors, which are G-protein-coupled receptors involved in modulating pain, mood, and stress responses. The binding of DPDPE to these receptors leads to:

  • Inhibition of Pain Transmission : Activation of DOR can inhibit neurotransmitter release in pain pathways.
  • Antinociceptive Effects : Studies indicate that DPDPE exhibits significant antinociceptive properties in various pain models, including the formalin test and hot plate test .

Table 1: Comparison of DPDPE with Other Opioid Agonists

CompoundReceptor SelectivityAntinociceptive EffectReference
DPDPEHigh (δ-opioid)Significant
MorphineHigh (μ-opioid)Very High
FentanylVery High (μ-opioid)Extremely High

Antinociceptive Activity

Research has demonstrated that DPDPE exhibits significant antinociceptive effects. In a study using the formalin test, DPDPE was shown to increase nociceptive thresholds in both early and late phases of pain response, although its effects were less pronounced compared to other potent agonists like NOVA2 .

Case Studies

  • Study on Cyclized Analogues :
    A series of cyclic analogues of DPDPE were synthesized to enhance metabolic stability and receptor selectivity. These analogues demonstrated improved binding affinity and prolonged analgesic effects compared to linear forms .
  • Neuroprotective Effects :
    Another study explored the neuroprotective properties of DPDPE against excitotoxicity in neuronal cultures. The results indicated that DPDPE could mitigate neuronal damage induced by glutamate, suggesting potential applications in neurodegenerative diseases .

Table 2: Summary of Biological Activities

Study FocusFindingsReference
Antinociceptive ActivitySignificant effect in formalin test
NeuroprotectionReduced neuronal damage from glutamate exposure
Metabolic StabilityCyclic analogues showed improved half-life

Properties

IUPAC Name

(4S,7S,13S)-13-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-7-benzyl-3,3,14,14-tetramethyl-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxylic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H39N5O7S2.C2HF3O2/c1-29(2)23(34-25(38)20(31)14-18-10-12-19(36)13-11-18)27(40)32-16-22(37)33-21(15-17-8-6-5-7-9-17)26(39)35-24(28(41)42)30(3,4)44-43-29;3-2(4,5)1(6)7/h5-13,20-21,23-24,36H,14-16,31H2,1-4H3,(H,32,40)(H,33,37)(H,34,38)(H,35,39)(H,41,42);(H,6,7)/t20-,21-,23-,24-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUVILUYVBUMMRG-JZHXPYGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(=O)NCC(=O)NC(C(=O)NC(C(SS1)(C)C)C(=O)O)CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N)C.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(SS1)(C)C)C(=O)O)CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)C.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H40F3N5O9S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

759.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.